5-Hydroxy-2-iodobenzonitrile
Description
5-Hydroxy-2-iodobenzonitrile is a substituted benzonitrile derivative featuring a hydroxyl (-OH) group at the 5-position and an iodine atom at the 2-position of the aromatic ring. This compound belongs to a class of halogenated aromatic nitriles, which are pivotal intermediates in medicinal chemistry and materials science. The iodine substituent introduces unique steric and electronic effects due to its large atomic radius and polarizability, distinguishing it from lighter halogens like bromine or fluorine .
Properties
Molecular Formula |
C7H4INO |
|---|---|
Molecular Weight |
245.02 g/mol |
IUPAC Name |
5-hydroxy-2-iodobenzonitrile |
InChI |
InChI=1S/C7H4INO/c8-7-2-1-6(10)3-5(7)4-9/h1-3,10H |
InChI Key |
KTWVKNRBJKQPNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)C#N)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Crystallographic Properties
The closest structural analogs of 5-hydroxy-2-iodobenzonitrile include 5-bromo-2-hydroxybenzonitrile () and 2-fluoro-5-iodobenzonitrile (). Key comparisons are summarized below:
- Hydrogen Bonding: The bromo analog forms infinite 1D chains via O–H⋯N hydrogen bonds (O⋯N distances ~2.8 Å), which stabilize its crystal structure .
- Planarity: Both the bromo compound and its parent o-cyanonitrile adopt near-planar geometries (RMSD ~0.03 Å), favoring intermolecular interactions. The iodo analog’s planarity may be slightly distorted due to iodine’s bulk .
Substituent Effects
- Iodine vs. Bromine : Iodine’s larger size and polarizability enhance lipophilicity and radio-opacity, making it suitable for imaging probes. However, it may reduce solubility compared to bromine.
- Iodine vs. Fluorine : Fluorine’s small size and high electronegativity improve metabolic stability and membrane permeability, whereas iodine provides heavier-atom effects for crystallography or radiotherapy.
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